Cas no 166330-03-6 (2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile boronic ester derivative featuring a reactive bromomethyl group. This compound is particularly valuable in organic synthesis, serving as a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The dioxaborolane moiety enhances stability and solubility, while the bromomethyl group allows for further functionalization, making it useful in pharmaceutical and materials science applications. Its crystalline form and high purity ensure consistent performance in demanding synthetic workflows. The compound’s stability under ambient conditions and compatibility with various reaction conditions further contribute to its utility in advanced chemical synthesis.
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
166330-03-6 structure
Product Name:2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:166330-03-6
MF:C7H14BBrO2
MW:220.899861812592
MDL:MFCD09271779
CID:110748
PubChem ID:87560685
Update Time:2025-06-10

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (Bromomethyl)boronic Acid Pinacol Ester
    • 1,3,2-Dioxaborolane,2-(bromomethyl)-4,4,5,5-tetramethyl-
    • Bromomethylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2-(bromomethyl)-4,4,5,5-tetramethyl-
    • C7H14BBrO2
    • pinacol (bromomethyl)boronate
    • KBGMAXNDJAGTDD-UHFFFAOYSA-N
    • BCP08431
    • Bromomethyl boronic acid pinacol ester
    • RP05183
    • VZ23254
    • MDL: MFCD09271779
    • Inchi: 1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
    • InChI Key: KBGMAXNDJAGTDD-UHFFFAOYSA-N
    • SMILES: BrCB1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 220.02700
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 68°C/6mmHg
  • Flash Point: 62.8±22.6 ºC,
  • Refractive Index: 1.4520-1.4560
  • PSA: 18.46000
  • LogP: 2.43100
  • Sensitiveness: Sensitive to heat and humidity

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:166330-03-6)2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A1020451
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:24
Price ($):703.0
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Shanghai Joy Biotech Ltd
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(CAS:166330-03-6)2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:JY336
Stock Status:in Stock
Quantity:100g; 1kg; 10kg; 25kg
Purity:95%
Pricing Information Last Updated:Tuesday, 15 July 2025 11:20
Price ($):discuss personally
Email:miley@joybiotech.com

Additional information on 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 166330-03-6)

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its Chemical Abstracts Service (CAS) number 166330-03-6, is a highly versatile and synthetically valuable boronic ester derivative. This compound belongs to the class of organoboron reagents, which are widely employed in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structural features of this molecule, including the presence of a bromomethyl substituent and a tetramethyl-substituted dioxaborolane core, make it an exceptionally useful intermediate in the construction of complex molecular architectures.

The bromomethyl functional group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various substituents at this position. This reactivity is particularly valuable in medicinal chemistry and polymer science, where the ability to modify molecular structure at specific points is crucial. Meanwhile, the tetramethyl-substituted dioxaborolane backbone enhances the stability of the boronic ester moiety, reducing its tendency to undergo hydrolysis under ambient conditions. This stability is essential for maintaining the integrity of the compound during storage and handling.

In recent years, there has been significant interest in the application of organoboron compounds in pharmaceutical development. The Suzuki-Miyaura coupling reaction, facilitated by reagents like 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has become a cornerstone technique for constructing biaryl structures found in numerous bioactive molecules. For instance, studies have demonstrated its utility in synthesizing novel inhibitors targeting enzyme-catalyzed pathways relevant to inflammatory diseases and cancer. The ability to efficiently introduce aryl groups at the bromomethyl position allows for rapid diversification of molecular libraries, accelerating hit identification and lead optimization processes.

The compound's utility extends beyond pharmaceutical applications into materials science. Researchers have leveraged its reactivity to develop advanced polymers with tailored properties. Specifically, the tetramethyl-substituted dioxaborolane core imparts rigidity and stability to polymer backbones while allowing for controlled functionalization via cross-coupling reactions. This has led to the creation of high-performance materials with applications in electronics and coatings.

From a synthetic chemistry perspective, 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a building block for more complex boronic esters and other organoboron derivatives. Its high purity and stability under standard conditions make it an attractive choice for researchers seeking reliable reagents for their synthetic endeavors. The growing body of literature on transition-metal-catalyzed cross-coupling reactions continues to highlight its importance as a precursor for generating carbon-carbon bonds efficiently.

Recent advancements in flow chemistry have further expanded the scope of this compound's applications. By integrating it into continuous-flow systems, chemists can achieve higher yields and better reproducibility compared to traditional batch processing methods. This approach is particularly advantageous when scaling up reactions or when working with sensitive substrates that are prone to decomposition.

The mechanistic understanding of boronic ester reactivity has also evolved significantly over the past decade. Investigations using computational methods have provided insights into how steric and electronic factors influence reaction outcomes. These studies have informed the design of new boronic esters with enhanced reactivity profiles. In this context, 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out as a well-characterized example that exemplifies these principles.

In conclusion, 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 166330-03-6) remains a cornerstone compound in modern synthetic chemistry due to its unique structural features and broad applicability。 Its role in facilitating cross-coupling reactions、enabling molecular diversification、and contributing to advancements in both pharmaceuticals and materials science underscores its enduring relevance。 As research continues to uncover new methodologies and applications,this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical synthesis。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:166330-03-6)2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1020451
Purity:99%
Quantity:500g
Price ($):703.0
Email
Shanghai Joy Biotech Ltd
(CAS:166330-03-6)2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
JY336
Purity:95%
Quantity:100g; 1kg; 10kg; 25kg
Price ($):Inquiry
Email